![molecular formula C6H15N3O B13421754 Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
Dimethyl({3-[methyl(nitroso)amino]propyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is a chemical compound with the molecular formula C6H15N3O It is a derivative of dimethylaminopropylamine, featuring a nitroso group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine can be synthesized through a multi-step process. The initial step involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The final step involves the nitrosation of dimethylaminopropylamine using nitrous acid or other nitrosating agents to introduce the nitroso group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitrosation step is carefully monitored to prevent the formation of unwanted by-products and to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nitrosating agents: Such as nitrous acid or tert-butyl nitrite
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Dimethyl({3-[methyl(nitroso)amino]propyl})amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitrosating agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways.
Industry: Utilized in the production of surfactants and other industrial chemicals
Wirkmechanismus
The mechanism of action of dimethyl({3-[methyl(nitroso)amino]propyl})amine involves the nitrosation of amines, which can lead to the formation of nitrosamines. This process is initiated by the reaction of the nitroso group with nucleophilic nitrogen atoms in amines, resulting in the formation of N-nitroso compounds. These compounds can further react to form diazonium ions or other reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simple amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
N-Nitrosodimethylamine: A nitrosamine with two methyl groups attached to the nitrogen atom and a nitroso group
Uniqueness
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is unique due to its specific structure, which includes a propyl chain and a nitroso group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo nitrosation and form reactive intermediates makes it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C6H15N3O |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H15N3O/c1-8(2)5-4-6-9(3)7-10/h4-6H2,1-3H3 |
InChI-Schlüssel |
UTHIWFASRZCDKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









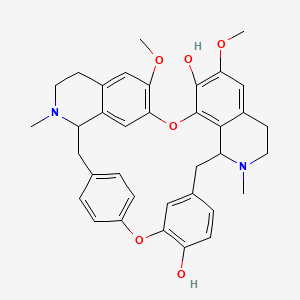
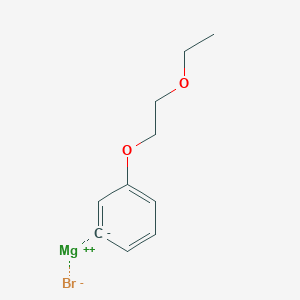
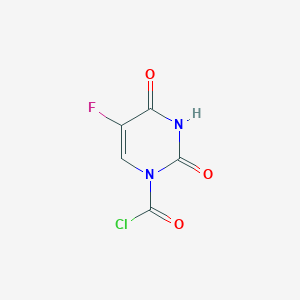
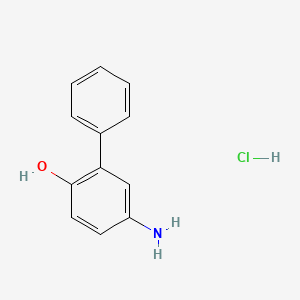
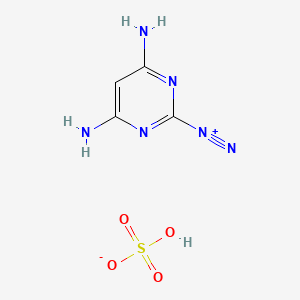
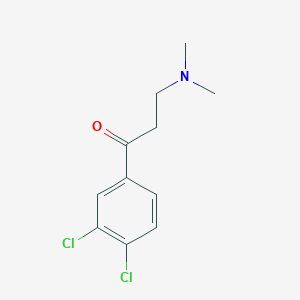
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
